molecular formula C9H12BrNS B13207497 N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine

N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine

Cat. No.: B13207497
M. Wt: 246.17 g/mol
InChI Key: IQHRVLLKFKDINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine is a chemical compound with the molecular formula C₉H₁₂BrNS and a molecular weight of 246.17 g/mol . This compound features a cyclobutanamine moiety linked to a bromothiophene group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine typically involves the reaction of 4-bromothiophene-3-carbaldehyde with cyclobutanamine under suitable conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted thiophenes depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

Scientific Research Applications

N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiophene and cyclobutanamine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chlorothiophen-3-yl)methyl]cyclobutanamine
  • N-[(4-Fluorothiophen-3-yl)methyl]cyclobutanamine
  • N-[(4-Methylthiophen-3-yl)methyl]cyclobutanamine

Uniqueness

N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the thiophene and cyclobutanamine moieties imparts unique chemical and biological properties that are not observed in its analogs .

Properties

Molecular Formula

C9H12BrNS

Molecular Weight

246.17 g/mol

IUPAC Name

N-[(4-bromothiophen-3-yl)methyl]cyclobutanamine

InChI

InChI=1S/C9H12BrNS/c10-9-6-12-5-7(9)4-11-8-2-1-3-8/h5-6,8,11H,1-4H2

InChI Key

IQHRVLLKFKDINW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NCC2=CSC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.